(Methaneselenonyl)ethane
Description
Ethane (C₂H₆) is a saturated hydrocarbon and the second simplest alkane. It is colorless, odorless, and primarily derived from natural gas processing or petroleum refining . Key properties and applications include:
Properties
CAS No. |
98750-92-6 |
|---|---|
Molecular Formula |
C3H8O2Se |
Molecular Weight |
155.07 g/mol |
IUPAC Name |
1-methylselenonylethane |
InChI |
InChI=1S/C3H8O2Se/c1-3-6(2,4)5/h3H2,1-2H3 |
InChI Key |
PVDSBFPEQWRISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se](=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methaneselenonyl)ethane typically involves the reaction of ethane with selenium-containing reagents under controlled conditions. One common method is the reaction of ethane with selenium dioxide (SeO2) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
(Methaneselenonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium-containing oxides.
Reduction: Reduction reactions can convert this compound to simpler selenium-containing compounds.
Substitution: The selenium atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenium oxides, reduced selenium compounds, and various substituted derivatives of this compound.
Scientific Research Applications
(Methaneselenonyl)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its selenium content.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Methaneselenonyl)ethane involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Hybridization Differences
Ethane is compared to unsaturated hydrocarbons and fluorinated derivatives:
| Compound | Formula | Hybridization | Bond Type | Geometry | Key Properties |
|---|---|---|---|---|---|
| Ethane | C₂H₆ | sp³ | Single (C–C) | Tetrahedral | Low reactivity, high thermal stability |
| Ethene (Ethylene) | C₂H₄ | sp² | Double (C=C) | Planar | High reactivity (polymerization) |
| Ethyne (Acetylene) | C₂H₂ | sp | Triple (C≡C) | Linear | Extremely reactive (welding fuel) |
| 1,1-Difluoroethane | C₂H₄F₂ | sp³ | Single (C–C) | Tetrahedral | Refrigerant, lower flammability |
Reactivity and Environmental Impact
Reactivity in Atmospheric Chemistry
- Ethane vs. Methane:
- Reactivity Metrics: The U.S. EPA uses molar reactivity comparisons (vs. ethane) to classify VOC exemptions.
Hydrate Formation
- Ethane stabilizes Type II gas hydrates, which are thermodynamically stable at higher temperatures (5–10°C warmer) than pure methane (Type I) hydrates. This property is critical in natural gas storage and climate modeling .
Gas Absorption in Ionic Liquids (ILs)
- Ethane absorption in ILs like bis tri (fluoromethylsulfonyl) imide affects CO₂/ethane selectivity in gas separation. For example:
| Ionic Liquid | Ethane Solubility (mol/kg) | CO₂ Selectivity | Application Suitability |
|---|---|---|---|
| IL-1 | 0.45 | High | Natural gas sweetening |
| IL-2 | 0.78 | Moderate | Ethane recovery |
Density in Bitumen Mixtures
- Ethane-saturated bitumen shows density reductions similar to methane, propane, and butane, but less pronounced than CO₂ .
Emission Profiles and Monitoring
- Shale Oil Contributions: The Bakken Formation (North Dakota) accounts for 2% of global ethane emissions, with Eagle Ford (Texas) also significant .
- thermogenic (ethane-rich) sources. Instruments like the Picarro G2210-i analyzer enable precise tracking .
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